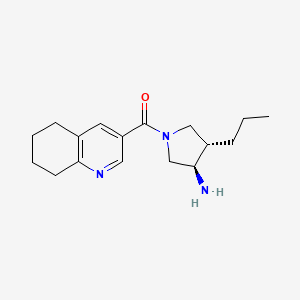

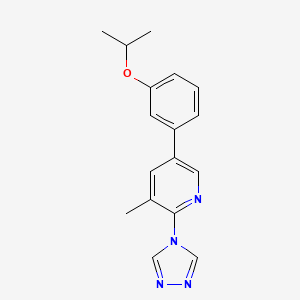

(3R*,4S*)-4-propyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrolidine and tetrahydroquinoline derivatives can be achieved through reactions involving arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, which is contingent on the electronic nature of the reactants. This method results in moderate to good yields, highlighting a synthetic protocol that could potentially apply to our target compound (Lu & Shi, 2007). Furthermore, classical synthesis methods have facilitated the creation of a structurally diverse library of compounds from beta-aryl pyrrolidines, leading to products with significant central nervous system activity, providing a foundational approach for synthesizing complex structures like our compound of interest (Blanco‐Ania et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often involves intricate arrangements, as seen in the synthesis of tetrahydropyrrolo[3,4-c]isoquinolines and hexahydrofuro[2,3-d]pyrrolo[3,4-b]pyridines. These compounds exhibit significant structural diversity and complexity, which may mirror the structural intricacies of our compound (Blanco‐Ania et al., 2009).

Chemical Reactions and Properties

Compounds with pyrrolidine and tetrahydroquinoline backbones can undergo various chemical reactions, including redox-annulations with α,β-unsaturated aldehydes and ketones. These reactions facilitate the generation of conjugated azomethine ylides followed by electrocyclization and potential tautomerization, leading to the formation of ring-fused pyrrolines, which can then be oxidized or reduced to form pyrroles or pyrrolidines respectively (Kang et al., 2015).

Physical Properties Analysis

The physical properties of compounds similar to "(3R*,4S*)-4-propyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidin-3-amine" can be influenced by their molecular structure and chemical characteristics. For instance, the presence of cyclic amines like pyrrolidine in the structure can lead to specific redox behaviors, impacting the compound's solubility, melting point, and stability (Kang et al., 2015).

Chemical Properties Analysis

The chemical properties of our compound can be inferred from related structures, which exhibit a range of reactivities based on their functional groups. For example, the presence of a pyrrolidine moiety can significantly impact the compound's reactivity towards electrophilic and nucleophilic agents, as well as its behavior in redox reactions (Kang et al., 2015).

Propiedades

IUPAC Name |

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-2-5-13-10-20(11-15(13)18)17(21)14-8-12-6-3-4-7-16(12)19-9-14/h8-9,13,15H,2-7,10-11,18H2,1H3/t13-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPUMQNBEFEZAR-ZFWWWQNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)C2=CC3=C(CCCC3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC3=C(CCCC3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)

![4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B5622675.png)

![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5622695.png)

![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5622700.png)

![N-(4-isopropylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622707.png)

phosphinic acid](/img/structure/B5622712.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)